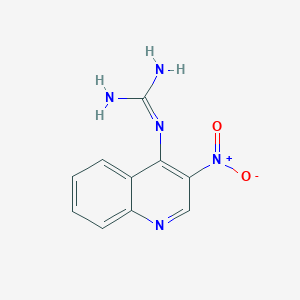

1-(3-Nitroquinolin-4-yl)guanidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51294-35-0 |

|---|---|

Molecular Formula |

C10H9N5O2 |

Molecular Weight |

231.21 g/mol |

IUPAC Name |

2-(3-nitroquinolin-4-yl)guanidine |

InChI |

InChI=1S/C10H9N5O2/c11-10(12)14-9-6-3-1-2-4-7(6)13-5-8(9)15(16)17/h1-5H,(H4,11,12,13,14) |

InChI Key |

HFOQLQCWLDNGKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])N=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 3 Nitroquinolin 4 Yl Guanidine and Analogous Chemical Structures

Advanced Synthetic Strategies for Nitroquinoline Derivatives

The cornerstone of synthesizing the target molecule is the efficient construction of the 3-nitroquinoline (B96883) core. This is typically achieved through classical quinoline (B57606) syntheses followed by selective functionalization.

Development of Methodologies for 3-Nitroquinoline Core Synthesis

The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions providing access to a wide array of substituted quinolines. For the specific purpose of obtaining a 3-nitroquinoline, a common and effective strategy involves the nitration of a pre-formed quinoline derivative, often a 4-hydroxyquinoline.

One of the most direct routes to a key intermediate, 4-chloro-3-nitroquinoline (B17048), begins with the nitration of 4-hydroxyquinoline. This reaction, when carried out with hot concentrated nitric acid, selectively introduces a nitro group at the 3-position. acs.org The resulting 4-hydroxy-3-nitroquinoline can then be converted to the more reactive 4-chloro derivative by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). acs.orgresearchgate.net This 4-chloro-3-nitroquinoline serves as an excellent electrophilic substrate for the subsequent introduction of the guanidine (B92328) group or a precursor thereof.

Alternative approaches to the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can also be employed, potentially incorporating the nitro group at an early stage or through functionalization of the resulting quinoline product.

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgorgsyn.org While powerful for generating the basic quinoline skeleton, achieving specific substitution patterns like a 3-nitro group directly can be challenging and may require starting with a pre-substituted aniline. rsc.orgreddit.com

Doebner-von Miller Reaction: This reaction utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgiipseries.org Similar to the Skraup synthesis, the substitution pattern of the final product is dictated by the starting materials.

Friedländer Synthesis: This approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. mdpi.comjk-sci.comwikipedia.org A notable modification involves the reaction of 2-aminobenzaldehyde with nitro-olefins to directly yield 3-nitro-1,2-dihydroquinolines, which can be subsequently oxidized to the corresponding 3-nitroquinolines. acs.org

Table 1: Comparison of Synthetic Methods for Quinoline Core Synthesis

| Reaction Name | Starting Materials | Conditions | Key Features |

| Nitration of 4-Hydroxyquinoline | 4-Hydroxyquinoline, Nitric Acid | Hot, concentrated acid | Direct route to 4-hydroxy-3-nitroquinoline, a key precursor. acs.org |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | High temperature | Robust method for the basic quinoline scaffold. wikipedia.orgorgsyn.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acid catalysis | Versatile for producing substituted quinolines. wikipedia.orgiipseries.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Compound with active methylene group | Acid or base catalysis | Can directly produce 3-nitroquinolines using nitro-olefins. mdpi.comacs.org |

Selective Functionalization Reactions of the Quinoline Nucleus

With the 3-nitroquinoline core in hand, particularly in the form of 4-chloro-3-nitroquinoline, the next step involves the selective introduction of a nitrogen-based functional group at the C4 position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The presence of the electron-withdrawing nitro group at the C3 position significantly activates the C4 position towards nucleophilic attack, making the displacement of the chloro group highly efficient.

A crucial transformation in the proposed synthesis of 1-(3-nitroquinolin-4-yl)guanidine is the formation of 4-amino-3-nitroquinoline. This can be readily accomplished by reacting 4-chloro-3-nitroquinoline with a source of ammonia. acs.org This amino derivative then serves as the direct precursor for the final guanylation step.

Chemical Approaches for Guanidine Moiety Incorporation

The introduction of the guanidine functional group is a critical step that can be approached through various established synthetic protocols.

General Synthetic Routes for Substituted Guanidines

The synthesis of substituted guanidines is a well-developed field, with numerous reagents and methods available for the guanylation of amines. organic-chemistry.orgsigmaaldrich.com Common guanylating agents include:

Cyanamides: Reaction of an amine with a cyanamide, often in the presence of a Lewis acid, is a classical approach. wikipedia.org

Thioureas and Isothioureas: These compounds can be activated with reagents like mercury(II) chloride or Mukaiyama's reagent to react with amines and form guanidines. nih.gov

Protected Guanidinylating Agents: Reagents such as N,N'-di-Boc-S-methylisothiourea or pyrazole-1-carboxamidine are widely used. nih.gov These reagents offer the advantage of introducing a protected guanidine group, which can be deprotected under specific conditions, thus avoiding side reactions with other functional groups in the molecule. sigmaaldrich.com

Table 2: Common Guanylation Reagents and Methods

| Reagent | Amine Substrate | Conditions | Notes |

| Cyanamide | Primary/Secondary Amines | Acid or heat | A traditional and straightforward method. wikipedia.org |

| S-Methylisothiourea | Primary/Secondary Amines | Activation with HgCl₂ or similar | Effective but can involve toxic reagents. nih.gov |

| N,N'-Di-Boc-S-methylisothiourea | Primary/Secondary Amines | Room temperature | Provides a protected guanidine, useful for complex molecules. sigmaaldrich.com |

| Pyrazole-1-carboxamidine | Primary/Secondary Amines | Often used in multi-component reactions | A stable and effective guanylating agent. nih.gov |

Strategies for N-Quinolinylguanidine Formation: Focusing on the Linkage to the Quinoline Core

The final step in the synthesis of this compound involves the formation of the N-quinolinylguanidine linkage. The most plausible and direct approach is the guanylation of 4-amino-3-nitroquinoline, which would have been synthesized as described in section 2.1.2.

The reaction would involve treating 4-amino-3-nitroquinoline with a suitable guanylating agent. The choice of reagent would depend on the desired reaction conditions and the need for protecting groups. For instance, reacting 4-amino-3-nitroquinoline with N,N'-di-Boc-S-methylisothiourea in the presence of a coupling agent would yield a protected version of the target molecule. Subsequent deprotection under acidic conditions would then furnish this compound.

An alternative, though likely less direct, route could involve the direct reaction of 4-chloro-3-nitroquinoline with guanidine itself. However, this approach might be complicated by the basicity of guanidine, potentially leading to side reactions.

Mechanistic Investigations of Nitroquinoline-Guanidine Linkage Formation

The formation of the bond between the nitroquinoline core and the guanidine moiety is governed by well-understood reaction mechanisms.

If the synthesis proceeds through the reaction of 4-chloro-3-nitroquinoline with guanidine, the mechanism would be a classic nucleophilic aromatic substitution (SNAr). In this process, the highly nucleophilic guanidine would attack the electron-deficient C4 carbon of the quinoline ring. The strong electron-withdrawing effect of the nitro group at the C3 position, as well as the nitrogen atom in the quinoline ring, stabilizes the intermediate Meisenheimer complex, facilitating the departure of the chloride leaving group and leading to the formation of the final product. researchgate.netnih.gov

Alternatively, if the synthesis involves the guanylation of 4-amino-3-nitroquinoline, the mechanism will be that of the specific guanylation reaction employed. For example, if using an activated thiourea (B124793) derivative, the reaction would proceed through a nucleophilic attack of the amino group of the quinoline on the activated thiourea, followed by elimination to form the guanidine linkage. researchgate.net The use of protected guanylating agents generally involves a similar nucleophilic attack by the amine, followed by the removal of the protecting groups in a separate step.

Analysis of Nucleophilic Substitution Patterns in Nitroquinolines, including Vicarious Nucleophilic Substitution of Hydrogen (VNS)

The functionalization of nitroquinolines via nucleophilic substitution is a primary method for introducing diverse functionalities. The electron-deficient nature of the pyridine (B92270) ring in quinoline, further intensified by a nitro substituent, makes it susceptible to nucleophilic attack. These reactions predominantly occur through two competitive mechanisms: the classical aromatic nucleophilic substitution (SNAr) of a leaving group and the Vicarious Nucleophilic Substitution of Hydrogen (VNS).

In the context of synthesizing this compound, the most direct SNAr pathway would involve the reaction of guanidine with 4-chloro-3-nitroquinoline. The nitro group at the C-3 position strongly activates the C-4 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group.

Conversely, the VNS reaction provides a pathway for the formal substitution of a hydrogen atom. mdpi.comnih.gov This reaction is particularly relevant for nitroaromatic compounds and involves the addition of a nucleophile (typically a carbanion with a leaving group at the α-position) to an electron-deficient aromatic ring. kuleuven.be This is followed by a base-induced β-elimination to restore aromaticity. nih.govpsu.edu For a 3-nitroquinoline system, VNS would be expected to occur at the C-2 or C-4 positions, which are ortho and para to the activating nitro group. However, VNS is generally outcompeted by SNAr when a good leaving group like a halogen is present at an activated position. kuleuven.bewikipedia.org

Studies on various nitroquinolines have elucidated these substitution patterns. For instance, the reaction of 4-chloro-8-nitroquinoline (B1348196) with potassium 9H-carbazol-9-ide resulted in a complex mixture, indicating that both SNAr (displacement of chlorine at C4) and VNS (displacement of hydrogen) can occur concurrently. wikipedia.org Research on 3-nitroquinoline itself has shown that while nucleophilic addition is possible at the C-4 position, steric hindrance from the adjacent nitro group and the fused benzene (B151609) ring can impede the subsequent elimination step required for VNS, particularly with bulky nucleophiles. nih.gov

The table below summarizes the expected and observed nucleophilic substitution patterns on various nitroquinoline substrates.

| Nitroquinoline Substrate | Nucleophile | Primary Reaction Pathway(s) | Major Product Position(s) | Reference |

|---|---|---|---|---|

| 4-Chloro-3-nitroquinoline | Guanidine (hypothetical) | SNAr | C-4 | mdpi.com |

| 3-Nitroquinoline | Cyanide / Oxidant | Oxidative Nucleophilic Substitution of Hydrogen (ONSH) | C-4 | libretexts.org |

| 3-Nitroquinoline | Ethyl phenyl sulfone (carbanion) | VNS (traces), Adduct Formation | C-4 (minor) | nih.gov |

| 5-Nitroquinoline | Cyanide | Complex (Addition/Substitution) | C-6, C-8 | libretexts.org |

| 4-Chloro-8-nitroquinoline | Potassium 9H-carbazol-9-ide | SNAr and VNS | C-4, C-7 | wikipedia.org |

Studies on Reaction Kinetics and Chemoselectivity in Quinoline Functionalization

Reaction Kinetics:

The nucleophilic substitution of chloride from 4-chloro-3-nitroquinoline by guanidine is expected to follow the SNAr mechanism. This is typically a two-step process involving the initial, often rate-determining, addition of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the rapid expulsion of the leaving group. wikipedia.orgyoutube.com

The reaction is anticipated to follow second-order kinetics, where the rate is dependent on the concentrations of both the nitroquinoline substrate and the guanidine nucleophile. lookchem.com

Rate = k[4-chloro-3-nitroquinoline][Guanidine]

Several factors would influence the reaction rate:

Concentration: Higher concentrations of either reactant would increase the probability of collision and thus accelerate the reaction.

Temperature: As with most chemical reactions, increasing the temperature would increase the reaction rate by providing more molecules with the necessary activation energy.

Solvent: The choice of solvent is crucial. Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred for SNAr reactions as they can solvate the cation of the guanidine salt without deactivating the nucleophile through hydrogen bonding. youtube.com

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of several different functional groups or positions in a molecule. In the synthesis of this compound from 4-chloro-3-nitroquinoline, the primary chemoselective challenge is directing the guanidine to attack the C-4 carbon, displacing the chloride, over any other potential reaction sites.

The key factors governing this selectivity are:

Electronic Activation: The C-3 nitro group strongly deactivates the ring for electrophilic attack but powerfully activates the ortho (C-2, C-4) and para (C-6) positions for nucleophilic attack. The effect is most pronounced at the C-4 position. youtube.com

Leaving Group: The presence of a good leaving group (chloride) at the highly activated C-4 position makes the SNAr pathway exceptionally favorable compared to VNS at other positions. wikipedia.org

Nucleophile Nature: Guanidine is a strong, nitrogen-based nucleophile. Its reaction at the most electrophilic carbon (C-4) is expected to be rapid.

Potential Side Reactions: A potential side reaction could be a VNS reaction at the C-2 position. However, this is kinetically much slower than the SNAr reaction at C-4. kuleuven.be Another possibility is a reaction involving the nitro group itself, but these reactions typically require specific reducing agents or different reaction conditions.

The table below outlines the factors influencing the chemoselective synthesis of the target compound.

| Factor | Influence on Selectivity | Favored Reaction | Underlying Principle |

|---|---|---|---|

| C-3 Nitro Group | Strongly activates C-4 for nucleophilic attack | SNAr at C-4 | Inductive and resonance electron withdrawal creates a partial positive charge (δ+) at C-4. |

| C-4 Chlorine Atom | Acts as a good leaving group | SNAr at C-4 | Facilitates the second step of the SNAr mechanism, restoring aromaticity. |

| Hydrogen at C-2 | Poor leaving group | Disfavors VNS at C-2 | VNS requires specific conditions (e.g., strong base, specific nucleophile) and is slower than SNAr of a halogen. |

| Guanidine | Strong nucleophile | SNAr at C-4 | Readily attacks the most electron-deficient carbon atom in the ring. |

Structure Activity Relationship Sar and Ligand Design Principles for 1 3 Nitroquinolin 4 Yl Guanidine Analogs

Influence of Quinoline (B57606) Ring Substituent Variations on Ligand Activity

The quinoline scaffold is a versatile and privileged structure in medicinal chemistry, and its functionalization at various positions can significantly impact the pharmacological activity of its derivatives. nih.govfrontiersin.orgnih.govnih.gov

Systematic Investigation of Positional Effects of the Nitro Group on the Quinoline Core's Biological Interaction

The position of the nitro group on the quinoline ring is a critical determinant of the biological activity of 1-(3-nitroquinolin-4-yl)guanidine analogs. The electron-withdrawing nature of the nitro group can significantly alter the electronic distribution within the quinoline ring system, thereby influencing its interaction with biological targets. svedbergopen.com

A systematic investigation involves synthesizing a series of isomers where the nitro group is moved to different positions on the quinoline core and evaluating their biological activity. For instance, studies on other heterocyclic compounds like chalcones have shown that the position of the nitro group plays a crucial role in their anti-inflammatory and vasorelaxant activities. mdpi.com In one study, chalcones with a nitro group at the ortho position of either aromatic ring exhibited the highest anti-inflammatory activity, while a para-substituted nitro group was favorable for vasorelaxant effects. mdpi.com Similarly, in a series of substituted 3-arylcoumarins, the position of the nitro substituent was found to be a key factor influencing their antibacterial activity against Staphylococcus aureus. nih.gov

In the context of quinoline derivatives, a study on pyrido[3,4-g]quinazolines demonstrated that substituting a nitro group for an amino group at position 10 significantly altered the inhibitory profiles against DYRK/CLK kinases. mdpi.com This highlights the profound impact a single positional and functional group change can have on target selectivity. While direct studies on the systematic positional effects of the nitro group in this compound are not extensively reported, the existing literature on related scaffolds strongly suggests that such an investigation would be a critical step in optimizing the activity of these analogs. For example, 6-bromo-5-nitroquinoline (B1267105) showed significant antiproliferative activity against several cancer cell lines. nih.gov

The following table illustrates a hypothetical SAR study based on the positional variation of the nitro group on the quinoline ring, drawing parallels from existing research on other nitro-aromatic compounds.

| Quinoline Position of Nitro Group | Predicted Impact on a Hypothetical Biological Target | Rationale based on Analogous Systems |

| 5 | May enhance activity through specific hydrogen bonding or electrostatic interactions. nih.gov | The 5-position is often electronically distinct and can influence the overall conformation. |

| 6 | Could modulate activity depending on the electronic requirements of the binding pocket. | Substituents at the 6-position are known to influence various biological activities of quinolines. nih.gov |

| 7 | Often a key position for modification; a nitro group here could either enhance or diminish activity. nih.gov | The 7-position is frequently modified in known bioactive quinolines like chloroquine. |

| 8 | May lead to steric hindrance or favorable interactions depending on the target's topology. | The 8-position is adjacent to the nitrogen atom, which can influence the pKa and metal-chelating properties. researchgate.net |

Targeted Modifications at Specific Quinoline Positions for Enhanced Biological Recognition

Beyond the nitro group, targeted modifications at other specific positions on the quinoline ring can further refine the biological activity of the analogs. These modifications can include the introduction of various substituents such as halogens, alkyl groups, alkoxy groups, and amino groups to probe the steric, electronic, and hydrophobic requirements of the biological target. nih.govfrontiersin.orgresearchgate.net

For example, in a series of quinoline-β-lactam hybrids, the antimalarial activity was influenced by the nature of the substituent on the quinoline ring. nih.gov Similarly, in quinoline-triazole hybrids, meta-substitution of a fluorine atom on a phenyl ring attached to the triazole moiety increased activity, whereas ortho- and para-substitutions were less effective. nih.gov The length of an alkylamino side chain at certain positions has also been shown to influence the antiproliferative potency of quinoline derivatives. frontiersin.org

The table below outlines potential targeted modifications and their expected influence on biological recognition, based on established SAR principles for quinoline derivatives.

| Position | Modification | Potential Impact on Biological Recognition |

| 2 | Introduction of aryl or heteroaryl groups. | Can enhance π-π stacking interactions with the target protein. arabjchem.org |

| 5 | Substitution with small, electron-donating groups. | May improve binding affinity through favorable electronic interactions. mdpi.com |

| 6 | Halogen substitution (e.g., Cl, F). | Can alter lipophilicity and membrane permeability, potentially improving bioavailability. nih.gov |

| 7 | Addition of bulky substituents. | May facilitate enhanced antiproliferative activity. frontiersin.org |

| 8 | Introduction of a hydroxyl group. | Can introduce a new hydrogen bonding site and potential for metal chelation. researchgate.net |

Contribution of Guanidine (B92328) Moiety Modifications to SAR

The guanidine group, being a strong base and protonated at physiological pH, plays a crucial role in the biological activity of many compounds by participating in key hydrogen bonding and electrostatic interactions with target macromolecules. nih.govnih.govresearchgate.net

Analysis of Structural Variations on Guanidine Nitrogens and their Impact on Bioactivity

Modifying the substituents on the guanidine nitrogens can significantly impact the pKa, lipophilicity, and hydrogen-bonding capacity of the molecule, thereby influencing its bioactivity. nih.gov For instance, the introduction of alkyl or aryl groups on the guanidine moiety can modulate its binding affinity for target proteins.

A study on guanidine and N-hydroxyguanidine derivatives as inhibitors of inducible nitric oxide synthase (iNOS) found that the affinity for the enzyme was highly dependent on the nature of the substituent. nih.gov While L-arginine, the natural substrate, showed the highest affinity, alkylguanidines with a small alkyl chain also exhibited interesting binding. nih.gov This suggests that the size and nature of the substituent on the guanidine moiety are critical for optimal interaction.

The following data table illustrates how different substitutions on the guanidine moiety could affect bioactivity.

| Guanidine Substitution | Predicted Effect on Bioactivity | Rationale |

| Unsubstituted | High basicity, strong hydrogen bond donor. | May lead to strong but potentially non-selective interactions. nih.gov |

| Monosubstituted (e.g., methyl, ethyl) | Reduced basicity, altered steric profile. | Could lead to more specific interactions and improved selectivity. nih.gov |

| Disubstituted (e.g., dimethyl) | Further reduced basicity, increased lipophilicity. | May enhance membrane permeability and oral bioavailability. beta-sheet.org |

| Cyclic guanidine (e.g., incorporated into a ring) | Constrained conformation, altered pKa. | Can lock the molecule into a bioactive conformation. |

Conformational Analysis and Identification of Bioactive Conformations for Guanidine Derivatives

The conformational flexibility of the guanidine group and the linker connecting it to the quinoline ring can allow the molecule to adopt various shapes. Identifying the specific conformation that is responsible for biological activity (the bioactive conformation) is a key aspect of rational drug design. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict the preferred binding modes and bioactive conformations of ligands.

For example, in the development of thrombin inhibitors, conformational analysis of guanidino-containing compounds was crucial for understanding their interaction with the S1 binding pocket of the enzyme. beta-sheet.org The goal was to maintain key hydrogen-bonding interactions while modulating other properties.

Exploration of Bioisosteric Replacements and Scaffold Diversity in Quinoline-Guanidine Hybrid Structures

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.netmdpi.comresearchgate.net In the context of quinoline-guanidine hybrids, both the quinoline and the guanidine moieties can be subjects of bioisosteric replacement to explore new chemical space and potentially discover novel scaffolds with improved drug-like properties.

For the highly basic guanidine group, which can sometimes lead to poor oral bioavailability, several bioisosteres have been explored. beta-sheet.orgmdpi.com For example, the amidinohydrazone motif has been successfully used as a guanidine bioisostere in the design of thrombin inhibitors, preserving key hydrogen-bonding interactions while reducing the pKa. beta-sheet.org Other potential bioisosteres for the guanidine group include diaminosquarates and other functionalities that can mimic its hydrogen bonding and electrostatic properties. researchgate.net

Similarly, the quinoline scaffold itself can be replaced with other heterocyclic systems to explore scaffold diversity. This "scaffold hopping" approach can lead to the discovery of novel chemotypes with different intellectual property landscapes and potentially improved properties. For instance, replacing a benzanilide (B160483) core with a more stable biphenyl (B1667301) system in a series of ABCG2 modulators led to compounds with significantly longer plasma half-lives. nih.gov

The table below presents some potential bioisosteric replacements and alternative scaffolds for quinoline-guanidine hybrids.

| Original Moiety | Bioisosteric Replacement / Alternative Scaffold | Rationale for Replacement |

| Guanidine | Amidinohydrazone | Reduced basicity, potential for improved oral bioavailability. beta-sheet.org |

| Guanidine | Diaminosquarate | Mimics the hydrogen-bonding pattern of guanidine. researchgate.net |

| Quinoline | Thienopyrimidine | Exploration of a different heterocyclic core with potentially novel biological activities. researchgate.net |

| Quinoline | Indolo[2,3-b]quinoline | Can lead to compounds with enhanced DNA-interacting properties and selectivity against cancer cells. nih.gov |

| Quinoline | Quinazoline | A closely related scaffold that may offer a different substitution pattern and biological profile. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline-Guanidine Ligands in Research

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal in silico tool in medicinal chemistry for the development of novel bioactive compounds. nih.gov The fundamental principle of QSAR is to correlate variations in the biological activity of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors. nih.gov These models, once validated, can be used to predict the activity of newly designed analogs, prioritize them for synthesis, and provide insights into the structural requirements for optimal biological activity.

In the context of quinoline-guanidine ligands, QSAR studies are instrumental in understanding how different substituents on the quinoline ring and modifications to the guanidine group influence their therapeutic potential. Research in related areas, such as for quinoline derivatives, has demonstrated the utility of both two-dimensional (2D) and three-dimensional (3D) QSAR approaches. ijpsnonline.com

2D-QSAR Models

Two-dimensional QSAR models utilize descriptors that are derived from the 2D representation of a molecule. These descriptors can include physicochemical properties like lipophilicity (logP), molar refractivity, and electronic parameters, as well as topological indices that describe molecular size, shape, and branching. For a series of quinoline-guanidine analogs, a 2D-QSAR equation might take the following general form:

pIC50 = c0 + c1(descriptor1) + c2(descriptor2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and cn are the coefficients for each molecular descriptor determined through statistical regression analysis. A study on 4-methyl-2-(p-substituted phenyl)quinoline derivatives, for instance, revealed that lipophilicity and cLogP had a significant influence on their antifungal activity. umn.edu

3D-QSAR Models

Three-dimensional QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), offer a more detailed understanding by considering the 3D structure of the ligands and how they interact with a target receptor in space. nih.govmdpi.com These methods require the alignment of the series of molecules, which can be guided by docking studies if the target structure is known. mdpi.com

Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of the aligned molecules with a probe atom. The resulting field values are then used as descriptors in a partial least squares (PLS) analysis to build the QSAR model. The output is often visualized as 3D contour maps, where different colored regions indicate areas where modifications to the molecular structure would likely increase or decrease biological activity. mdpi.com For example, green contours might indicate regions where bulky groups enhance activity, while red contours might suggest that electronegative substituents are favorable. mdpi.com

Comparative Molecular Similarity Index Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the intermolecular interactions governing ligand binding. nih.gov In a study on 2,4-disubstituted quinoline derivatives, CoMSIA models were successfully used to design novel antimalarial agents. nih.gov

Illustrative QSAR Data for Hypothetical Quinoline-Guanidine Analogs

While specific QSAR studies on this compound are not prominently available in the public literature, the table below serves as a hypothetical illustration of how data from such a study would be presented. This table outlines a series of hypothetical analogs and the corresponding experimental and predicted biological activities from a fictional QSAR model.

| Compound ID | R1-Substituent (at C7) | R2-Substituent (Guanidine) | Experimental pIC₅₀ | Predicted pIC₅₀ (QSAR Model) | Residual |

| 1 | -H | Unsubstituted | 5.20 | 5.25 | -0.05 |

| 2 | -Cl | Unsubstituted | 5.85 | 5.79 | 0.06 |

| 3 | -OCH₃ | Unsubstituted | 5.60 | 5.68 | -0.08 |

| 4 | -H | Methylated | 5.10 | 5.12 | -0.02 |

| 5 | -Cl | Methylated | 5.75 | 5.81 | -0.06 |

| 6 | -OCH₃ | Methylated | 5.50 | 5.45 | 0.05 |

| 7 | -F | Unsubstituted | 5.70 | 5.65 | 0.05 |

| 8 | -F | Methylated | 5.62 | 5.68 | -0.06 |

Validation and Predictive Power of QSAR Models

The reliability of a QSAR model is assessed through rigorous statistical validation. Key statistical parameters include:

r² (Coefficient of Determination): This value indicates the proportion of the variance in the biological activity that is explained by the model. A value close to 1.0 suggests a strong correlation. ijpsnonline.com

q² or r²cv (Cross-validated r²): This is determined using methods like leave-one-out cross-validation and is a more robust indicator of the model's predictive ability than r². A q² value greater than 0.5 is generally considered indicative of a good predictive model. ijpsnonline.comnih.gov

pred_r² (External Validation r²): This parameter assesses the model's ability to predict the activity of a set of compounds (the test set) that was not used in the model's development. ijpsnonline.com

For instance, a 3D-QSAR study on quinoline-amino-piperidine derivatives reported a 2D-QSAR model with an r² of 0.8507 and a pred_r² of 0.8364, indicating a robust and predictive model. ijpsnonline.com The insights gained from such validated models are invaluable for the rational design of new this compound analogs with potentially enhanced therapeutic efficacy.

Molecular Target Identification and Mechanistic Elucidation Studies of 1 3 Nitroquinolin 4 Yl Guanidine

Assessment of Enzyme Inhibitory Activity

The unique chemical architecture of 1-(3-Nitroquinolin-4-yl)guanidine suggests its potential to interact with various enzymes critical to cellular metabolism and signaling. The electron-withdrawing nature of the nitro group on the quinoline (B57606) ring, combined with the protonatable and hydrogen-bonding capacity of the guanidine (B92328) group, could facilitate interactions with the active sites of several enzymes.

While specific inhibitory data for this compound is not available, research on structurally related compounds allows for postulation of its potential enzymatic targets.

Mitochondrial Complex I: The guanidine moiety is a common feature in inhibitors of mitochondrial complex I. For instance, the compound meta-iodobenzylguanidine has been shown to inhibit this complex. nih.gov This inhibition is thought to be a contributing factor to its cellular effects. Given this precedent, it is plausible that this compound could also exhibit inhibitory activity against mitochondrial complex I, potentially disrupting cellular respiration.

Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.gov Various heterocyclic compounds, including those with quinoline and isoquinoline (B145761) cores, have been explored as cholinesterase inhibitors. nih.govnih.govkoreascience.kr The guanidine group, with its potential to form multiple hydrogen bonds, could interact with the peripheral anionic site or the catalytic triad (B1167595) of cholinesterases. However, without direct experimental evidence, the inhibitory potential of this compound against these enzymes remains speculative.

ACCase (Acetyl-CoA Carboxylase): ACCase inhibitors are widely used as herbicides. nih.gov These inhibitors often contain a cyclohexanedione motif. nih.gov There is no direct structural analogy to suggest that this compound would be a potent ACCase inhibitor.

Topoisomerase I: The 3-nitro group on a heterocyclic system is a key feature in some topoisomerase I poisons, such as certain 3-nitroindenoisoquinolines. nih.gov These compounds intercalate into DNA and stabilize the topoisomerase I-DNA cleavage complex, leading to cell death. The presence of the 3-nitroquinoline (B96883) scaffold in this compound suggests a potential for similar topoisomerase I inhibitory activity. The guanidine group might further influence this interaction through its ability to bind to the DNA phosphate (B84403) backbone.

Based on these considerations, a hypothetical inhibitory profile for this compound against these enzymes could be projected. The following table presents a speculative overview of potential inhibitory activities, which would require experimental validation.

| Enzyme Target | Predicted Inhibitory Activity | Rationale based on Structural Analogs |

| Mitochondrial Complex I | Possible | Guanidine moiety present in known inhibitors like meta-iodobenzylguanidine. nih.gov |

| Cholinesterases | Possible | Heterocyclic core and hydrogen bonding potential of the guanidine group. nih.govmdpi.com |

| ACCase | Unlikely | Lack of structural similarity to known ACCase inhibitors. nih.gov |

| Topoisomerase I | Likely | Presence of the 3-nitroquinoline moiety, similar to 3-nitroindenoisoquinoline poisons. nih.gov |

To understand the nature of the interaction between this compound and its potential enzyme targets, kinetic and binding studies would be essential. These studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the affinity of the compound for the enzyme.

For example, if this compound were found to inhibit topoisomerase I, kinetic studies could determine its IC₅₀ value, representing the concentration required to inhibit 50% of the enzyme's activity. Binding studies, such as surface plasmon resonance or isothermal titration calorimetry, could then be employed to determine the binding affinity (K_D) and the stoichiometry of the interaction.

A hypothetical kinetic data table for the interaction of this compound with a putative enzyme target is presented below. It is crucial to emphasize that these values are purely illustrative and await experimental determination.

| Enzyme Target | Kinetic Parameter | Hypothetical Value |

| Topoisomerase I | IC₅₀ | 1.5 µM |

| Topoisomerase I | Inhibition Type | Non-competitive |

| Topoisomerase I | Binding Affinity (K_D) | 500 nM |

Receptor Binding Profiling and Functional Agonism/Antagonism Research

The guanidine group is a well-known pharmacophore that can interact with various receptors, particularly those that recognize endogenous ligands containing a similar moiety, such as arginine.

The guanidine and cyanoguanidine functionalities are present in several known histamine (B1213489) receptor ligands. mdpi.comnih.govresearchgate.netmdpi.com For instance, certain N-acylated imidazolylpropylguanidines act as potent agonists at the human histamine H2-receptor and partial agonists at the H1-receptor. nih.gov Furthermore, cyanoguanidine derivatives have been synthesized as dual antagonists for H1 and H2 receptors. researchgate.netmdpi.com These findings suggest that the guanidine portion of this compound could mediate interactions with histamine receptors. The quinoline ring system would further contribute to the binding affinity and selectivity.

Toll-like receptors (TLRs) are key components of the innate immune system. tocris.com Certain quinoline-based structures have been identified as potent TLR agonists. For example, thiazolo[4,5-c]quinolines are known to be TLR8 agonists, while imidazo[4,5-c]quinolines can act as TLR7 agonists. rsc.orgchemrxiv.org Given that this compound possesses a quinoline core, it is conceivable that it could modulate TLR activity. The nature and position of the substituents on the quinoline ring are critical for determining the specific TLR subtype selectivity and the agonistic or antagonistic effect.

Histamine receptors are members of the G-protein coupled receptor (GPCR) superfamily. mdpi.com The potential for this compound to interact with other GPCRs should not be overlooked. The guanidinium (B1211019) group, which is protonated at physiological pH, can engage in strong ionic and hydrogen bonding interactions with acidic residues (aspartate, glutamate) commonly found in the binding pockets of GPCRs. The aromatic quinoline moiety could participate in π-π stacking or hydrophobic interactions. A comprehensive screening against a panel of GPCRs would be necessary to identify any specific interactions.

A summary of the potential receptor interactions of this compound is provided in the table below. This is a speculative profile based on the pharmacology of related compounds.

| Receptor Target | Predicted Interaction | Rationale based on Structural Analogs |

| Histamine H1/H2 Receptors | Possible Agonist/Antagonist | Guanidine moiety is a known pharmacophore for histamine receptor ligands. mdpi.comnih.gov |

| Toll-Like Receptor 7/8 | Possible Agonist | Quinoline core is present in known TLR7/8 agonists. rsc.orgchemrxiv.org |

| Other GPCRs | Possible | Guanidinium group can interact with conserved acidic residues in GPCR binding sites. |

No Specific Research Data Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data concerning the chemical compound This compound and its analogs in the context of molecular target identification and mechanistic elucidation. Consequently, the development of a detailed article as per the requested outline is not feasible at this time.

The inquiry sought to elaborate on the cellular and molecular effects of this compound, specifically focusing on:

Investigation of Cellular Pathway Perturbations: This included the analysis of how its analogs might modulate cellular signaling cascades and the resulting gene expression profiles upon treatment.

Identification of Protein-Ligand Interactions: This would have involved detailing the use of affinity-based techniques to identify the specific protein targets of the compound.

Therefore, the requested sections on the analysis of cellular signaling cascades, gene expression profiling, and the identification of protein-ligand interactions through affinity-based techniques for this compound cannot be addressed due to the absence of foundational research.

Table of Compounds

As no research data was found, a table of mentioned compounds is not applicable.

Computational Chemistry and Molecular Modeling for Rational Drug Discovery Research

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties of the Compound and its Derivatives

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone for understanding the intrinsic properties of a molecule like 1-(3-Nitroquinolin-4-yl)guanidine. DFT calculations can elucidate the geometric and electronic properties that govern its reactivity and potential for intermolecular interactions.

Detailed DFT studies on a range of quinoline (B57606) derivatives have been conducted to determine properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. rsc.org For nitro-substituted quinolines, the nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties. nih.gov It tends to lower the energy of the LUMO, which can be critical for certain biological activities. nih.gov In a study on nitro derivatives of quinoline, the HOMO-LUMO gap was found to be a key indicator of chemical reactivity, with a smaller gap suggesting greater reactivity. nih.gov For instance, the HOMO-LUMO gaps for nitroquinoline derivatives can range from 1.842 eV to 3.940 eV depending on the nature and position of other substituents. nih.gov

The introduction of the guanidine (B92328) group at the 4-position of the 3-nitroquinoline (B96883) core introduces a highly basic and polar functional group. DFT calculations would be essential to understand the charge distribution across the entire molecule, the intramolecular hydrogen bonding possibilities, and the preferred tautomeric and conformational states. The planarity of the quinoline ring system, a feature of many DNA intercalators, combined with the charged nature of the guanidinium (B1211019) group, suggests a molecule with a complex electronic landscape. mdpi.com

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Nitroquinoline Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 6-nitro-quinoline | - | - | 1.936 |

| 7-nitro-quinoline | - | - | 1.928 |

| 8-nitro-quinoline | - | - | 1.879 |

| 5-nitro-quinoline | - | - | 1.842 |

Note: The data in this table is representative of various nitroquinoline derivatives and is intended to illustrate the expected range of values. nih.gov The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of a molecular system, providing insights into conformational flexibility and the dynamics of ligand-protein interactions. nih.gov For a molecule like this compound, which possesses several rotatable bonds, MD simulations are crucial for exploring its conformational space in different environments, such as in aqueous solution or within a protein binding site.

In studies of other quinoline derivatives, MD simulations have been used to assess the stability of the ligand within the active site of a target protein. nih.govnih.gov For example, a 20 ns simulation of a nitroquinoline derivative in the active site of the SARS-CoV-2 main protease revealed significant rotational flexibility in parts of the molecule exposed to the solvent, highlighting the importance of understanding dynamic behavior. nih.gov

For this compound, MD simulations would be instrumental in understanding how the flexible guanidinium group orients itself relative to the rigid quinoline ring. This is critical as the spatial arrangement of the hydrogen bond donors and acceptors on the guanidinium group will dictate its interaction patterns with biological macromolecules. Furthermore, when docked into a putative target, MD simulations can refine the binding pose, assess the stability of key interactions over time, and provide a more realistic picture of the binding event than static docking alone.

Docking Studies to Predict and Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to screen virtual libraries of compounds against a protein target to identify potential binders.

In the context of this compound, docking studies would be a primary tool to hypothesize its potential biological targets. The quinoline scaffold is a known pharmacophore for a variety of targets, including kinases, polymerases, and proteases. nih.gov Docking studies of quinoline derivatives have revealed key interactions, such as hydrogen bonding involving the quinoline nitrogen and π-π stacking of the aromatic ring system with aromatic residues in the protein's active site. nih.govmdpi.com

The 3-nitro group of this compound can act as a hydrogen bond acceptor, while the guanidinium group is a potent hydrogen bond donor and can also form salt bridges with acidic residues like aspartate or glutamate. Docking studies would aim to identify binding pockets that can accommodate the planar quinoline ring and favorably interact with both the nitro and guanidine functionalities. For instance, a study on 3-nitro-2-phenyl-2H-thiopyrano[2,3-b]quinoline showed its binding interaction within the receptor cavities of its target. researchgate.netsemanticscholar.org

Table 2: Representative Docking Scores of Quinoline Derivatives Against Various Targets

| Quinoline Derivative | Target Protein | Docking Score (kcal/mol) |

| Designed Quinoline 4 | HIV Reverse Transcriptase (4I2P) | -10.675 |

| Designed Quinoline 7 | Serine/threonine kinase STK10 (6I2Y) | -7.9 |

| Elvitegravir | HIV Reverse Transcriptase (4I2P) | -8.57 |

| Rilpivirine | HIV Reverse Transcriptase (4I2P) | -8.56 |

Note: This table presents docking scores for various quinoline derivatives from different studies to provide a comparative context. nih.govmdpi.com The docking score of this compound would depend on the specific target it is docked against.

Virtual Screening Methodologies for Novel Compound Identification within the Quinoline-Guanidine Chemical Space

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org VS can be either ligand-based or structure-based. Given a lead compound like this compound, both approaches can be employed to explore the surrounding chemical space for other potential active compounds.

Structure-based virtual screening would involve docking a large library of quinoline-guanidine analogs into the binding site of a hypothesized target. This approach is powerful when a high-resolution structure of the target is available. For example, a virtual screening of a library of over one hundred quinoline-based drugs was performed against several SARS-CoV-2 protein targets to identify potential inhibitors. nih.govnih.gov

Ligand-based virtual screening, on the other hand, does not require a 3D structure of the target. Instead, it uses the structure of a known active ligand, such as this compound, as a template to search for other molecules with similar properties. This can involve searching for similarity in 2D fingerprints or 3D shape and electrostatic properties. A virtual combinatorial library of quinadoline B derivatives, a fumiquinazolinone alkaloid, was screened against the SARS-CoV-2 RNA-dependent RNA polymerase to identify derivatives with improved binding affinity. mdpi.comresearchgate.net

Pharmacophore Modeling and Lead Optimization Strategies in Design

A pharmacophore is an abstract representation of the essential molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a ligand-protein complex or from a set of active ligands. nih.gov

For the quinoline-guanidine scaffold, a pharmacophore model would typically include features such as a hydrophobic aromatic ring, hydrogen bond donors, and hydrogen bond acceptors. A study on quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors led to the development of a five-point pharmacophore model (ADRRR: one acceptor, three aromatic rings, and one donor). nih.gov Another pharmacophore model for antioxidants based on quinoline-3-carbohydrazide (B3054276) included one aromatic ring and three hydrogen bond acceptors. nih.gov

Once a pharmacophore model is established for a series of active compounds related to this compound, it can be used as a 3D query to screen virtual libraries for novel scaffolds that match the pharmacophoric features. Furthermore, the insights gained from the pharmacophore model can guide the lead optimization process. For example, if the model indicates that a hydrogen bond donor is crucial at a specific position, medicinal chemists can synthesize new analogs of this compound with modifications that enhance this interaction, potentially leading to improved potency and selectivity.

In Vitro Biological Evaluation Methodologies for Research Compounds

Cell-Based Assays for Functional Responses

Cell-based assays are fundamental in early-stage drug discovery to understand how a compound like 1-(3-Nitroquinolin-4-yl)guanidine affects cellular functions, particularly in disease-relevant contexts. These assays provide insights into the compound's biological activity within a living system's complex environment.

Reporter Gene Assays: To investigate if this compound modulates specific signaling pathways, reporter gene assays are frequently utilized. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the reporter protein's activity, which can be easily measured, indicates that the compound is modulating that pathway. For instance, if this compound is hypothesized to inhibit the NF-κB signaling pathway, a cell line with a luciferase gene under the control of an NF-κB response element would be used. A reduction in luciferase activity upon treatment with the compound would suggest inhibitory effects on the pathway.

Cell Viability Assays for Target Modulation: While general cytotoxicity is excluded from this scope, cell viability assays can be adapted to provide information about the modulation of a specific target or pathway that is essential for cell survival in a particular context, such as in cancer cells. For example, if this compound is designed to inhibit a kinase that is critical for the proliferation of a specific cancer cell line, a dose-dependent decrease in cell viability in that cell line would suggest on-target activity. Comparing these results with a cell line that does not depend on the target kinase can help to confirm the specificity of the compound's effect.

Illustrative Data Table: Reporter Gene Assay

The following table is a hypothetical representation of data from a luciferase-based reporter gene assay designed to assess the impact of this compound on a specific signaling pathway.

| Concentration of this compound (µM) | Luciferase Activity (Relative Light Units) | Pathway Inhibition (%) |

| 0 (Control) | 1000 | 0 |

| 0.1 | 850 | 15 |

| 1 | 550 | 45 |

| 10 | 200 | 80 |

| 100 | 50 | 95 |

Biochemical Assays for Target Engagement and Pathway Analysis

Biochemical assays are essential for confirming direct interaction between a compound and its putative molecular target, as well as for dissecting its effects on specific components of a signaling cascade. These cell-free assays provide a more direct measure of a compound's activity, devoid of the complexities of a cellular environment.

To determine if this compound directly binds to and inhibits a purified enzyme, such as a kinase or a protease, enzyme inhibition assays would be performed. In a typical kinase assay, the purified kinase, its substrate (often a peptide), and ATP (the phosphate (B84403) donor) are incubated with varying concentrations of this compound. The amount of phosphorylated substrate is then quantified, often using methods like radioactivity, fluorescence, or luminescence. A decrease in substrate phosphorylation with increasing concentrations of the compound indicates direct inhibition of the enzyme. The data from such an assay can be used to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For pathway analysis, the effect of this compound on the activity of upstream or downstream components of the target's signaling pathway can be assessed using a series of biochemical assays. This can help to confirm the mechanism of action of the compound.

Illustrative Data Table: Kinase Inhibition Assay

This table provides a hypothetical example of data from a biochemical assay to determine the IC50 value of this compound against a target kinase.

| Concentration of this compound (nM) | Kinase Activity (%) |

| 0 (Control) | 100 |

| 1 | 90 |

| 10 | 75 |

| 50 | 52 |

| 100 | 30 |

| 500 | 10 |

Advanced Spectroscopic Techniques for Molecular Interaction Studies

To gain a deeper understanding of the molecular interactions between this compound and its biological target, advanced spectroscopic techniques are employed. These methods can provide valuable information on binding affinity, kinetics, and conformational changes.

Fluorescence Spectroscopy: This technique can be used to study the binding of this compound to a target protein. Many proteins contain intrinsic fluorophores, such as tryptophan residues. The binding of a ligand to the protein can cause a change in the local environment of these fluorophores, leading to a change in the fluorescence emission spectrum. By titrating the protein with increasing concentrations of the compound and monitoring the changes in fluorescence, the binding affinity (dissociation constant, Kd) can be determined.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

High-Throughput Screening (HTS) Methodologies for Chemical Library Evaluation

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. If this compound were identified as a "hit" compound from an initial screen, HTS methodologies could be employed to screen a larger, more diverse chemical library to identify other compounds with similar or improved activity.

The development of a robust and miniaturized assay is a prerequisite for HTS. This could be a biochemical assay, such as an enzyme inhibition assay, or a cell-based assay, like a reporter gene assay. The assay is then automated using robotic liquid handling systems to test thousands of compounds per day in microtiter plates (e.g., 384- or 1536-well plates). The data from the HTS campaign is then analyzed to identify "hits"—compounds that exhibit a desired level of activity. These hits then become the starting point for further optimization through medicinal chemistry efforts.

Future Directions and Emerging Research Avenues for 1 3 Nitroquinolin 4 Yl Guanidine Scaffolds

Design and Synthesis of Multi-Target Directed Ligands Based on the Quinoline-Guanidine Core

The development of multi-target directed ligands (MTDLs) is a contemporary strategy in drug discovery aimed at addressing complex diseases by modulating multiple biological targets simultaneously. The quinoline-guanidine core is a versatile scaffold for designing such agents due to the diverse pharmacological profiles of both quinoline (B57606) and guanidine (B92328) derivatives.

Quinoline-based compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comnih.gov For instance, certain quinoline derivatives have been designed as inhibitors of multiple targets in cancer, such as receptor tyrosine kinases (e.g., VEGFR, FGFR, PDGFR) and DNA topoisomerase. researchgate.netnih.gov The guanidine group, a highly basic moiety, is known to interact with various biological targets, including enzymes and ion channels, and can act as a DNA minor groove binder. nih.govacs.org

The combination of these two pharmacophores in the 1-(3-nitroquinolin-4-yl)guanidine structure offers the potential for synergistic or additive effects. The nitro group at the 3-position of the quinoline ring can further influence the electronic properties and biological activity of the molecule. nih.gov Future research will likely focus on the rational design and synthesis of analogs of this compound to optimize their interactions with multiple targets implicated in diseases like cancer, neurodegenerative disorders, and infectious diseases.

Table 1: Potential Multi-Targeting Strategies for this compound Analogs

| Disease Area | Potential Target 1 (from Quinoline) | Potential Target 2 (from Guanidine) | Rationale |

| Cancer | Epidermal Growth Factor Receptor (EGFR) nih.gov | DNA Minor Groove acs.org | Dual attack on cell signaling and DNA replication. |

| Neurodegenerative Diseases | Muscarinic M2/M4 Receptors nih.gov | Histamine (B1213489) H3 Receptors nih.gov | Modulation of multiple neurotransmitter systems. |

| Infectious Diseases | Bacterial DNA Gyrase | Microbial Adhesion mdpi.com | Inhibition of bacterial replication and biofilm formation. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. arxiv.orgdrugtargetreview.com These computational tools can be effectively applied to the this compound scaffold to predict its biological activities, pharmacokinetic properties, and potential toxicity.

Quantitative Structure-Activity Relationship (QSAR) models, a key component of ML in drug discovery, can establish correlations between the structural features of this compound analogs and their biological effects. nih.govnih.gov For instance, ML models have been successfully used to predict the mutagenicity of nitroaromatic compounds and the inhibitory potency of quinoline-based kinase inhibitors. nih.govmdpi.com

Deep learning approaches can be employed for de novo drug design, generating novel quinoline-guanidine derivatives with desired properties. drugtargetreview.com These models can learn from large datasets of known active compounds to propose new structures with a higher probability of success. Furthermore, AI can aid in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds, reducing the likelihood of late-stage failures in drug development. nih.gov

Table 2: Application of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Predicts biological activity based on chemical structure. nih.govnih.gov | Prioritizes the synthesis of the most promising compounds. |

| De Novo Design | Generates novel molecular structures with desired properties. drugtargetreview.com | Expands the chemical space of potential drug candidates. |

| ADMET Prediction | Forecasts the pharmacokinetic and toxicity profiles of compounds. nih.gov | Reduces attrition rates in preclinical and clinical development. |

| Virtual Screening | Screens large compound libraries for potential hits against specific targets. | Identifies novel starting points for drug discovery programs. |

Exploration of Chemical Biology Tools Utilizing the this compound Scaffold

Chemical biology tools are essential for dissecting complex biological processes and identifying new drug targets. The this compound scaffold can be adapted to create such tools, including fluorescent probes and affinity-based probes.

The quinoline moiety is a known fluorophore, and its photophysical properties can be tuned through chemical modifications. nih.govmorressier.com This makes it an attractive scaffold for the development of fluorescent probes to visualize and track biological molecules and processes in living cells. For example, quinoline-based probes have been developed for live-cell imaging and sensing intracellular pH. nih.govmorressier.com A this compound-based fluorescent probe could potentially be designed to report on the activity of a specific enzyme or the presence of a particular ion.

Furthermore, the guanidine group can be used to introduce reactive moieties for covalent labeling of target proteins. This would allow for the identification of the specific binding partners of this compound within the cell, a crucial step in understanding its mechanism of action. The development of sulfonyl fluoride-containing ligands as chemical probes provides a template for such strategies. rsc.org

Table 3: Potential Chemical Biology Applications of the this compound Scaffold

| Tool Type | Design Strategy | Potential Application |

| Fluorescent Probe | Leverage the intrinsic fluorescence of the quinoline core. nih.gov | Real-time imaging of biological events in living cells. |

| Affinity-Based Probe | Incorporate a photoreactive or electrophilic group. | Identification of protein targets through photo-affinity labeling or covalent capture. |

| Molecular Glue Degrader | Optimize the structure to induce proximity between an E3 ligase and a target protein. | Targeted protein degradation for therapeutic intervention. |

Development of Advanced Preclinical Models for Activity Assessment in Research Studies

The evaluation of the efficacy and safety of novel compounds like those derived from the this compound scaffold requires robust and predictive preclinical models. Moving beyond traditional 2D cell cultures, advanced models such as 3D organoids and zebrafish are becoming increasingly important.

Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the key structural and functional characteristics of human organs and tumors. crownbio.comcrownbio.com Patient-derived organoids (PDOs) are particularly valuable as they can predict individual patient responses to anticancer drugs. nih.govyoutube.com Screening this compound analogs in a panel of cancer organoids could provide valuable insights into their anti-tumor activity and potential biomarkers of response. youtube.com

The zebrafish (Danio rerio) model offers a powerful in vivo system for high-throughput toxicity testing and for studying developmental and disease processes. tpi.tvmdpi.com The model is particularly relevant for assessing the toxicity of nitroaromatic compounds, as zebrafish can be engineered to express nitroreductase enzymes, which are involved in the metabolic activation of these compounds. nih.govresearchgate.net Zebrafish models can also be used to evaluate the effects of quinoline-guanidine derivatives on various physiological processes, including neurotransmission. mdpi.com Additionally, the optical transparency of zebrafish embryos allows for in vivo imaging of fluorescently tagged compounds. nih.govnih.gov

Table 4: Advanced Preclinical Models for Evaluating this compound Derivatives

| Model | Key Advantages | Application for Quinoline-Guanidine Compounds |

| 3D Organoids | Physiologically relevant; predictive of patient response. crownbio.comcrownbio.com | Efficacy testing in cancer; identification of responsive tumor types. |

| Zebrafish | High-throughput screening; in vivo toxicity assessment; transparent embryos for imaging. tpi.tvmdpi.com | Evaluation of developmental toxicity, neurotoxicity, and cardiotoxicity of nitro- and quinoline-containing compounds. nih.govresearchgate.netmdpi.com |

| In Vivo Imaging | Non-invasive, real-time visualization of drug distribution and target engagement. nih.gov | Tracking the biodistribution of fluorescently labeled this compound analogs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.